

Application Notes and Protocols for the In Vitro Use of SL-176

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Compound of Interest

Compound Name: **SL-176**

Cat. No.: **B10821552**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **SL-176** (also known as SL-172154) is a bifunctional fusion protein developed by Shattuck Labs. In October 2024, the clinical development of SL-172154 for oncology indications was discontinued due to insufficient overall survival benefit in clinical trials. The information provided herein is for research and informational purposes only and is based on the theoretical mechanism of action of a CD47-4-1BB-L fusion protein and general laboratory protocols.

Introduction

SL-176 is an Agonist Redirected Checkpoint (ARC®) fusion protein designed to modulate both the innate and adaptive immune systems. It is composed of the extracellular domain of human SIRP α fused to the extracellular domain of human 4-1BB ligand (4-1BBL) via a modified Fc domain. This unique structure allows **SL-176** to simultaneously block the "don't eat me" signal mediated by the CD47-SIRP α interaction and provide a costimulatory "eat me" signal to T cells through the 4-1BB (CD137) receptor.[\[1\]](#)

The dual mechanism of action of **SL-176** aims to:

- Enhance phagocytosis of tumor cells: By blocking the interaction between CD47 on tumor cells and SIRP α on macrophages, **SL-176** is designed to overcome a key mechanism of immune evasion and promote the engulfment of cancer cells by phagocytes.[\[1\]](#)

- Provide costimulatory signals to T cells: The 4-1BBL component of **SL-176** engages the 4-1BB receptor on activated T cells, leading to enhanced T cell proliferation, survival, and effector function.

These application notes provide detailed protocols for the in vitro characterization of **SL-176** in cell culture, focusing on its effects on macrophage-mediated phagocytosis and T cell activation.

Mechanism of Action of **SL-176**

The following diagram illustrates the proposed dual mechanism of action of **SL-176**.

Caption: Dual mechanism of action of **SL-176**.

Data Presentation

The following tables summarize illustrative quantitative data that could be expected from the described in vitro assays.

Table 1: Illustrative In Vitro Phagocytosis of CD47+ Tumor Cells by Macrophages

Treatment	Concentration (μ g/mL)	% Phagocytosis (Flow Cytometry)	Phagocytic Index (Microscopy)
Isotype Control	10	5.2 \pm 1.5	10.5 \pm 2.1
SL-176	0.1	15.8 \pm 2.3	32.1 \pm 4.5
SL-176	1	35.2 \pm 3.1	75.8 \pm 6.2
SL-176	10	55.6 \pm 4.5	112.3 \pm 8.9

Table 2: Illustrative T Cell Activation in Co-culture with Tumor Cells

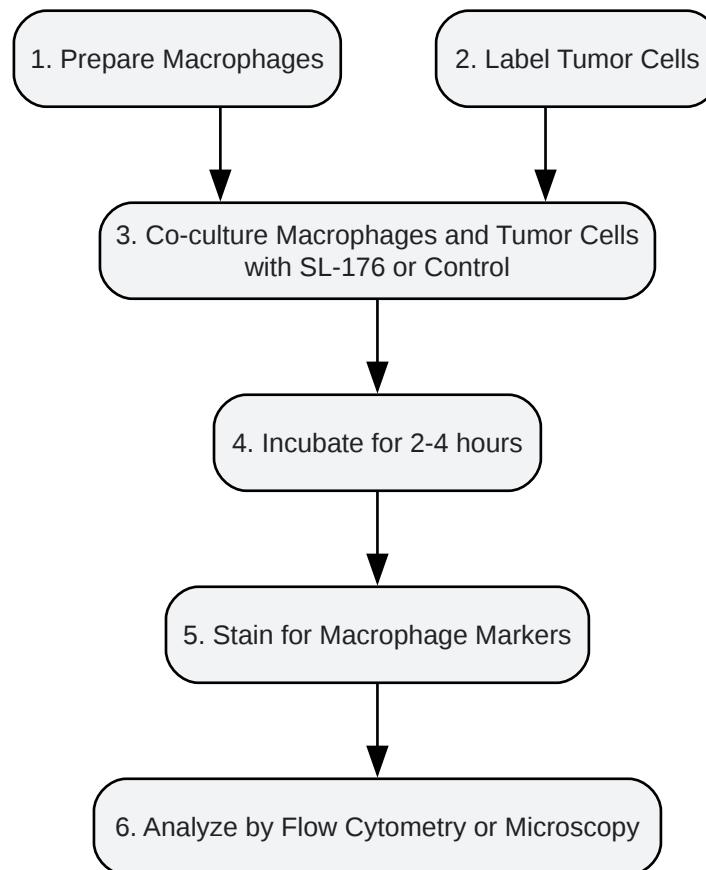
Treatment	Concentration (μ g/mL)	% CD8+ T Cell Degranulation (CD107a+)	IFN- γ Secretion (pg/mL)
Isotype Control	10	8.1 \pm 1.2	150 \pm 25
SL-176	0.1	22.5 \pm 2.8	450 \pm 50
SL-176	1	45.3 \pm 3.5	1250 \pm 150
SL-176	10	68.7 \pm 5.1	2500 \pm 250

Experimental Protocols

Protocol 1: In Vitro Macrophage-Mediated Phagocytosis Assay

This protocol details the methodology to assess the ability of **SL-176** to enhance the phagocytosis of tumor cells by macrophages.

Workflow Diagram:



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Caption: Workflow for the in vitro phagocytosis assay.

Materials:

- Target Tumor Cells: CD47-expressing tumor cell line (e.g., Raji, Jurkat, or a relevant solid tumor line).
- Effector Cells: Macrophage cell line (e.g., THP-1 or U937) or primary human monocytes differentiated into macrophages.
- **SL-176** and isotype control antibody.
- Cell Labeling Dye: CFSE or other suitable green fluorescent dye.
- Macrophage Staining Antibody: PE-conjugated anti-CD11b or other macrophage-specific marker.

- Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
- 96-well U-bottom plates.
- Flow cytometer and/or fluorescence microscope.

Methodology:

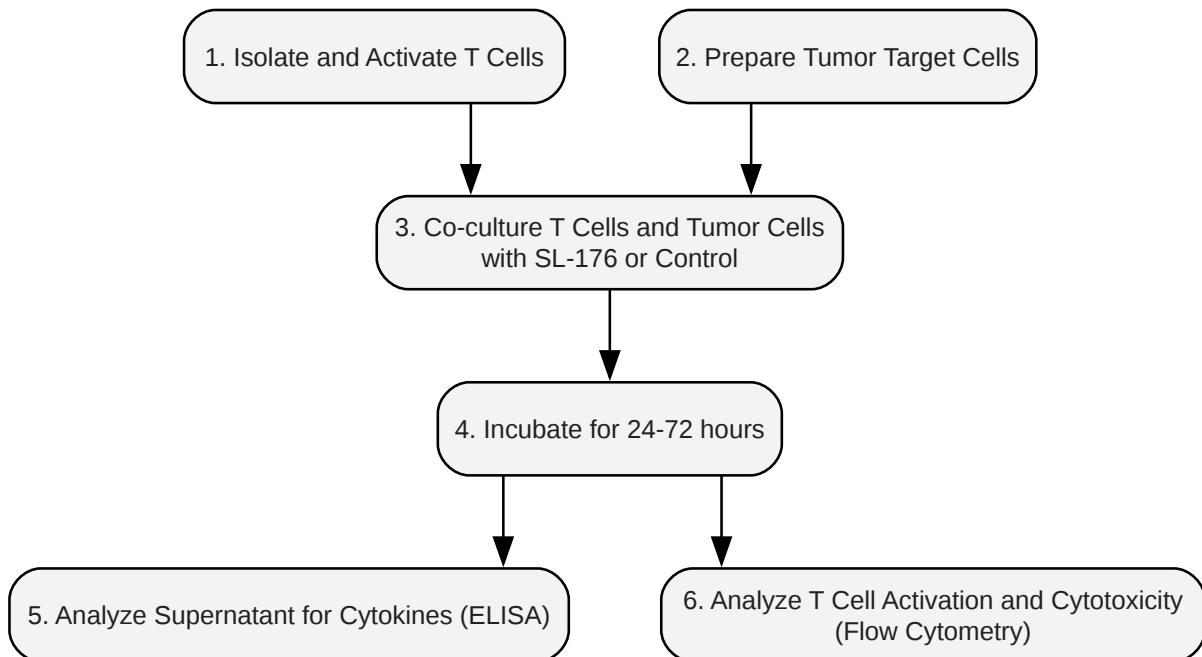
- Preparation of Macrophages:
 - If using a cell line like THP-1, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 24-48 hours.
 - If using primary monocytes, isolate from PBMCs and culture with M-CSF (50 ng/mL) for 5-7 days to differentiate into M2-like macrophages.
 - Harvest macrophages and resuspend in culture medium at a concentration of 1×10^6 cells/mL.
- Labeling of Target Tumor Cells:
 - Harvest tumor cells and wash with PBS.
 - Resuspend cells at 1×10^6 cells/mL in PBS.
 - Add CFSE to a final concentration of 1 μ M and incubate for 15 minutes at 37°C, protected from light.
 - Quench the labeling reaction by adding 5 volumes of complete culture medium.
 - Wash the cells twice with complete medium and resuspend at 2×10^6 cells/mL.
- Co-culture and Treatment:
 - Plate 100 μ L of macrophages (1×10^5 cells) into each well of a 96-well U-bottom plate.
 - Add 50 μ L of the desired concentration of **SL-176** or isotype control.

- Add 50 µL of CFSE-labeled tumor cells (1×10^5 cells) to each well (Effector:Target ratio of 1:1).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Staining and Analysis:
 - Flow Cytometry:
 - Gently resuspend the cells and transfer to FACS tubes.
 - Wash the cells with PBS.
 - Stain with a PE-conjugated anti-CD11b antibody for 30 minutes on ice.
 - Wash the cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer. The percentage of phagocytosis is determined by the percentage of PE-positive (macrophages) cells that are also CFSE-positive (have engulfed tumor cells).
 - Fluorescence Microscopy:
 - Gently wash the wells to remove non-engulfed tumor cells.
 - Fix the cells with 4% paraformaldehyde.
 - Stain the macrophages with an appropriate antibody if not already fluorescently labeled.
 - Image the wells using a fluorescence microscope.
 - The phagocytic index can be calculated as the number of engulfed tumor cells per 100 macrophages.

Protocol 2: T Cell Activation and Cytotoxicity Assay

This protocol is designed to measure the ability of **SL-176** to enhance T cell activation and killing of tumor cells in a co-culture system.

Workflow Diagram:

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Caption: Workflow for T cell activation and cytotoxicity assay.

Materials:

- Target Tumor Cells: A relevant tumor cell line that expresses an antigen recognized by the T cells (if using antigen-specific T cells).
- Effector Cells: Human Pan-T cells isolated from PBMCs.
- **SL-176** and isotype control antibody.
- T Cell Activation Reagents: Anti-CD3/CD28 beads or antibodies.
- Flow Cytometry Antibodies: Anti-CD8, anti-CD69, anti-CD107a, and IFN- γ intracellular staining antibodies.
- Cytokine Analysis: ELISA kit for IFN- γ or a multiplex cytokine assay.
- Culture Medium: RPMI-1640 supplemented with 10% FBS, antibiotics, and IL-2 (10 ng/mL).

- 96-well flat-bottom plates.

Methodology:

- Preparation of T Cells:
 - Isolate Pan-T cells from human PBMCs using a negative selection kit.
 - Activate T cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 24-48 hours.
 - Expand T cells in culture medium containing IL-2 for 5-7 days.
- Preparation of Target Tumor Cells:
 - Culture the tumor cell line under standard conditions.
 - Harvest the cells and resuspend in complete culture medium at 1×10^5 cells/mL.
- Co-culture and Treatment:
 - Plate 100 μ L of tumor cells (1×10^4 cells) into each well of a 96-well flat-bottom plate and allow them to adhere overnight if applicable.
 - On the day of the assay, remove the medium from the tumor cells.
 - Add 100 μ L of activated T cells (5×10^4 cells) to each well (Effector:Target ratio of 5:1).
 - Add 100 μ L of **SL-176** or isotype control at the desired concentrations.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.
- Analysis:
 - Cytokine Release (24-48 hours):
 - Centrifuge the plate and collect the supernatant.
 - Measure the concentration of IFN- γ or other cytokines using an ELISA kit according to the manufacturer's instructions.

- T Cell Activation and Degranulation (6-24 hours):
 - For degranulation assays, add a PE-conjugated anti-CD107a antibody at the beginning of the co-culture.
 - After the incubation period, harvest the cells and stain for surface markers such as anti-CD8 and anti-CD69.
 - For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, fix, permeabilize, and stain for intracellular IFN-γ.
 - Analyze the cells by flow cytometry to determine the percentage of activated (CD69+) and degranulating (CD107a+) CD8+ T cells.
- Cytotoxicity (48-72 hours):
 - Cytotoxicity can be assessed by labeling the target cells with a viability dye (e.g., Calcein AM) and measuring the decrease in fluorescence, or by using a luciferase-based assay if the target cells express luciferase.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the *in vitro* evaluation of bifunctional molecules like **SL-176**. While the clinical development of **SL-176** in oncology has been halted, the principles and methodologies described here are broadly applicable to the preclinical assessment of other immunomodulatory agents targeting the CD47 and 4-1BB pathways. Researchers should adapt these protocols to their specific cell systems and experimental questions.

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References

- 1. Facebook [cancer.gov]
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